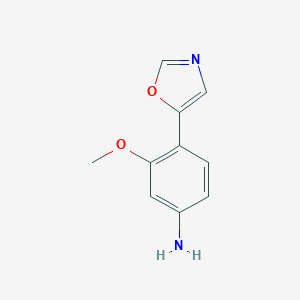

3-Methoxy-4-(oxazol-5-yl)aniline

Cat. No. B176859

Key on ui cas rn:

198821-79-3

M. Wt: 190.20 g/mol

InChI Key: KYCMMXMEXWSPCV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07777048B2

Procedure details

Compound 2f (50 g, 1.0 eq., Nippon Soda) and 1% Pt, 2% V on C (2.78 g, 64% wet, 2.0 wt % on a dry basis, Degussa Type CF1082) were charged to a hydrogenation vessel under nitrogen. Ethyl acetate (500 ml, 10 vol) was added and the mixture was heated to 60° C. The vessel was pressurized with hydrogen (1.00 bar overpressure) and the mixture was stirred at 60° C. The reaction was complete within 3 hours. The pressure was released and nitrogen was bubbled through the reaction mixture. The reaction mixture was filtered through Celite® and washed with EtOAc (100 ml, 2 vol). The solvent level was reduced to 4 vol by distillation at reduced pressure and toluene (500 ml, 10 vol) was charged into the vessel. The solvent level was reduced to 4 vol by distillation at reduced pressure and a second portion of toluene (500 ml, 10 vol) was charged into the vessel. The solvent level was reduced to 5 vol under reduced pressure then the mixture was heated to 90° C. at atmospheric pressure to dissolve any solids. The solution was then cooled slowly to 20° C. to induce crystallization. The resulting yellow solid was filtered and washed with toluene (100 ml, 2 vol) to give compound 2g which was dried in a vacuum oven at 50° C. with a nitrogen bleed until a constant weight of 39.4 g (91%) was achieved.

[Compound]

Name

Pt

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][O:2][C:3]1[CH:8]=[C:7]([N+:9]([O-])=O)[CH:6]=[CH:5][C:4]=1[C:12]1[O:16][CH:15]=[N:14][CH:13]=1.[H][H]>C(OCC)(=O)C>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([NH2:9])[CH:6]=[CH:5][C:4]=1[C:12]1[O:16][CH:15]=[N:14][CH:13]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

50 g

|

|

Type

|

reactant

|

|

Smiles

|

COC1=C(C=CC(=C1)[N+](=O)[O-])C1=CN=CO1

|

[Compound]

|

Name

|

Pt

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

60 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture was stirred at 60° C

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

nitrogen was bubbled through the reaction mixture

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The reaction mixture was filtered through Celite®

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with EtOAc (100 ml, 2 vol)

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The solvent level was reduced to 4 vol by distillation at reduced pressure and toluene (500 ml, 10 vol)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was charged into the vessel

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The solvent level was reduced to 4 vol by distillation at reduced pressure

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

a second portion of toluene (500 ml, 10 vol) was charged into the vessel

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was heated to 90° C. at atmospheric pressure

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

to dissolve any solids

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The solution was then cooled slowly to 20° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

crystallization

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The resulting yellow solid was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with toluene (100 ml, 2 vol)

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |